molecular formula C6H3Cl2F3N2 B2376190 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine CAS No. 1465571-87-2

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

Cat. No.: B2376190
CAS No.: 1465571-87-2
M. Wt: 231
InChI Key: CQADUTZVZPSGIY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H3Cl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and a trifluoroethyl group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may have specific target organ toxicity . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine typically involves the chlorination of 2-(2,2,2-trifluoroethyl)pyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the chlorination to proceed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Hydrolysis: Hydroxylated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleic acid synthesis by targeting enzymes involved in DNA or RNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required .

Properties

IUPAC Name

4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQADUTZVZPSGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465571-87-2
Record name 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
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